

In-Depth Technical Guide: Properties of CAS Number 600716-77-6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Ethyl-2-methylpentanoic acid*

Cat. No.: B2847899

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 600716-77-6. The primary objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of its core properties. This document consolidates available physicochemical data, explores its role in synthetic chemistry, and provides illustrative experimental methodologies. While direct biological activity of the compound itself is not extensively documented in publicly available literature, its significance as a synthetic building block in the creation of complex, biologically active molecules is highlighted.

Chemical Identity and Physicochemical Properties

The compound associated with CAS number 600716-77-6 is identified as **3-Ethyl-2-methylpentanoic acid**.^[1] Its fundamental properties are summarized in the table below, derived from established chemical databases.

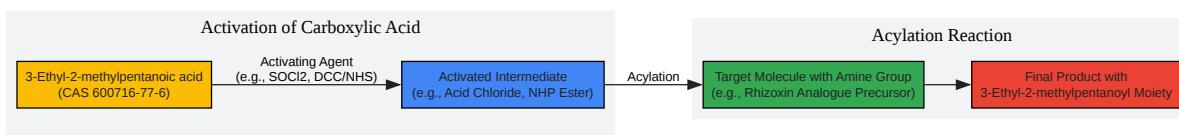
Property	Value	Reference
Molecular Formula	C8H16O2	[1]
Molecular Weight	144.21 g/mol	[1]
IUPAC Name	3-ethyl-2-methylpentanoic acid	[1]
Canonical SMILES	CCC(CC)C(C)C(=O)O	[1]
InChI Key	APZRHSSXERCEFU-UHFFFAOYSA-N	[1]
XLogP3-AA	2.7	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	4	[1]
Exact Mass	144.115029749 Da	[1]
Topological Polar Surface Area	37.3 Å ²	[1]
Heavy Atom Count	10	[1]
Complexity	106	[1]

Structure:

Caption: 2D structure of **3-Ethyl-2-methylpentanoic acid**.

Biological Activity and Pharmacological Profile

Extensive searches of scientific literature and patent databases did not yield significant data on the intrinsic biological activity or pharmacological profile of **3-Ethyl-2-methylpentanoic acid** itself. It is not currently marketed as a therapeutic agent, nor is it widely reported as a standalone bioactive compound in preclinical studies.


However, the relevance of this molecule in drug discovery lies in its utility as a synthetic building block or synthon. The "3-Ethyl-2-methylpentanoyl" moiety, derived from this carboxylic

acid, is incorporated into the structure of more complex molecules that exhibit potent biological activities. This is a common strategy in medicinal chemistry, where the physicochemical properties of smaller, well-defined fragments are utilized to build larger molecules with desired pharmacological profiles.

Application in the Synthesis of Biologically Active Molecules: The Case of Rhizoxin Derivatives

A notable example of the application of **3-Ethyl-2-methylpentanoic acid** is in the synthesis of derivatives of Rhizoxin, a potent anti-tumor agent. These synthetic analogues often feature modifications to the side chains of the core macrolide structure, and the 3-Ethyl-2-methylpentanoyl group has been explored as one such modification. The lipophilicity and steric bulk of this group can influence the binding of the final molecule to its biological target, as well as its pharmacokinetic properties.

The general synthetic workflow for incorporating the 3-Ethyl-2-methylpentanoyl moiety into a target molecule (represented as R-NH₂, where R is the core structure) is depicted below.

[Click to download full resolution via product page](#)

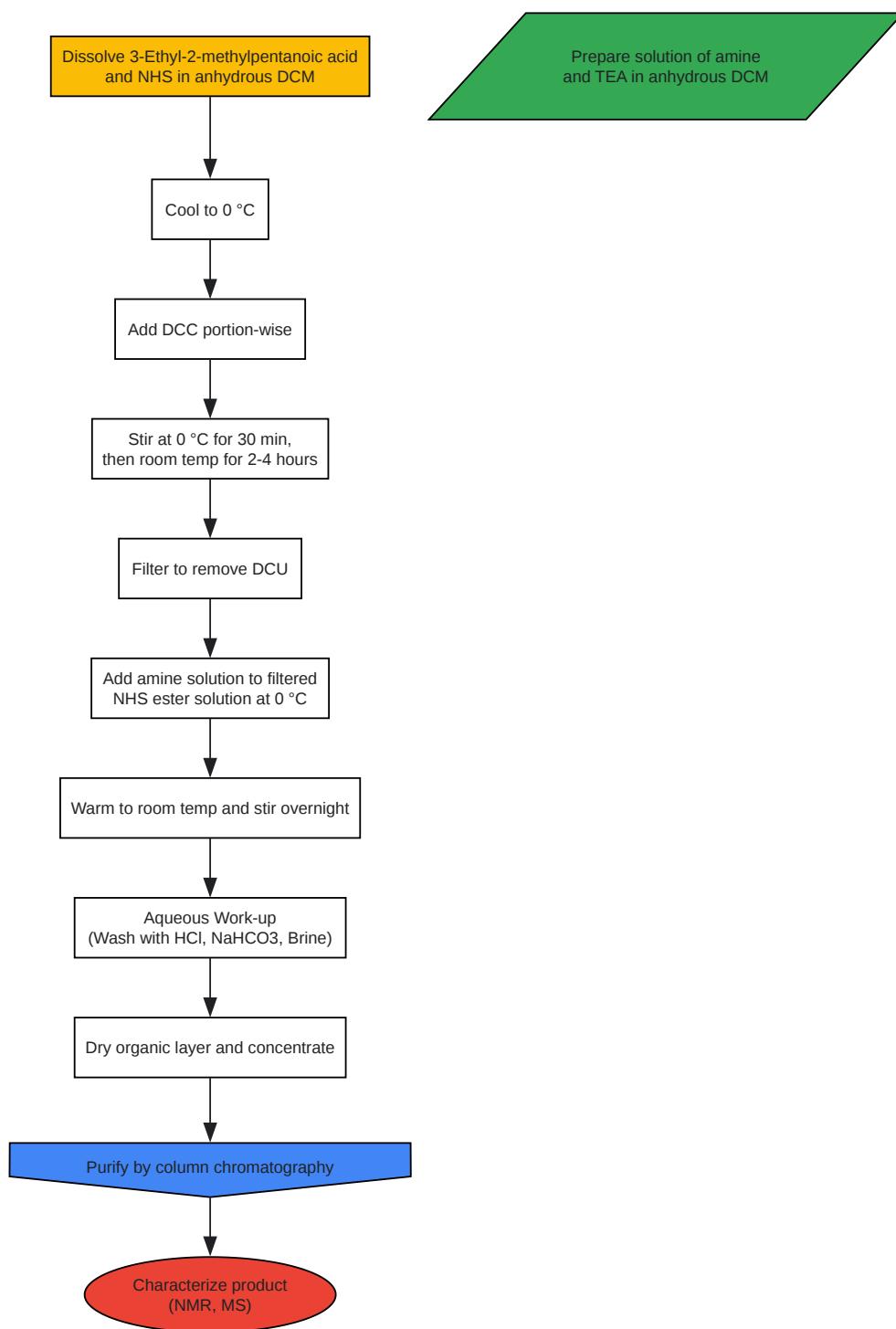
Caption: General workflow for incorporating the 3-Ethyl-2-methylpentanoyl moiety.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of a named drug candidate containing the 3-Ethyl-2-methylpentanoyl moiety is not readily available in the public domain, a general procedure for the acylation of an amine with a carboxylic acid like **3-Ethyl-2-methylpentanoic acid** is a standard and well-documented process in organic chemistry. Below is a representative protocol for the formation of an amide bond, a common linkage in biologically active molecules.

Objective: To synthesize an N-substituted amide by coupling **3-Ethyl-2-methylpentanoic acid** with a primary or secondary amine using a carbodiimide coupling agent.

Materials:


- **3-Ethyl-2-methylpentanoic acid** (CAS 600716-77-6)
- Primary or secondary amine (R-NH₂ or R₂NH)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBr)
- Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) as solvent
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) as a base
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Appropriate eluents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve **3-Ethyl-2-methylpentanoic acid** (1.0 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane.
- Activation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) portion-wise. A white precipitate of

dicyclohexylurea (DCU) will form. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours to form the NHS ester.

- Amine Addition: In a separate flask, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
- Coupling: Filter the NHS ester solution to remove the DCU precipitate. Add the amine solution dropwise to the filtered NHS ester solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
- Work-up:
 - Filter the reaction mixture to remove any further precipitate.
 - Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (if the amine is basic), saturated aqueous sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure N-substituted 3-Ethyl-2-methylpentanoyl amide.
- Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for amide bond formation.

Conclusion

While CAS number 600716-77-6, **3-Ethyl-2-methylpentanoic acid**, does not appear to possess significant intrinsic biological activity based on currently available data, its importance in the field of drug discovery should not be understated. Its well-defined physicochemical properties and its utility as a lipophilic building block make it a valuable synthon in the construction of more complex and potent therapeutic agents. The synthetic methodologies for its incorporation into larger molecules are standard and robust, allowing for the systematic exploration of structure-activity relationships in drug design. Future research may yet uncover novel biological roles for this compound, but its current value is firmly established in the realm of synthetic and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tdx.cat [tdx.cat]
- To cite this document: BenchChem. [In-Depth Technical Guide: Properties of CAS Number 600716-77-6]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2847899#cas-number-600716-77-6-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com